molecular formula C17H38NO4P B1670865 Dodecylphosphocholine CAS No. 29557-51-5

Dodecylphosphocholine

Cat. No. B1670865
CAS RN: 29557-51-5
M. Wt: 351.5 g/mol
InChI Key: QBHFVMDLPTZDOI-UHFFFAOYSA-N
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Description

Dodecylphosphocholine, also known as DPC, is a phosphocholine that is the monododecyl ester of phosphocholine . It has a role as a detergent . The molecular formula of Dodecylphosphocholine is C17H38NO4P .


Synthesis Analysis

A new polymerizable surfactant, 12-methacryloyl dodecylphosphocholine (MDPC), has been synthesized using a three-step procedure in moderate yield .


Molecular Structure Analysis

The spatial structure of Dodecylphosphocholine is determined using triple-resonance nuclear magnetic resonance (NMR) spectroscopy . The molecular weight of Dodecylphosphocholine is 351.5 g/mol .


Chemical Reactions Analysis

The thermodynamic properties of micellization for Dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) were studied using isothermal titration calorimetry . NMR relaxation measurements were used to explore the molecular mobility of the DPC-containing micelles .


Physical And Chemical Properties Analysis

Dodecylphosphocholine is a solid substance . It is soluble in water (62.5 mg/mL), DMSO (31.25 mg/mL), and ethanol (15 mg/mL) . The storage conditions for Dodecylphosphocholine are -20°C for powder and -80°C for solvent .

Scientific Research Applications

Thermodynamics and Dynamics of Micelles

DPC is used in the study of the thermodynamics, size, and dynamics of micelles. The thermodynamic properties of micellization for DPC and its mixtures have been studied using isothermal titration calorimetry . NMR relaxation measurements were used to explore the molecular mobility of the DPC-containing micelles, whereas diffusion measurements were taken to determine the micelle size .

Peptide-Membrane Interaction Studies

DPC micelles are used as membrane models in peptide-membrane interaction studies. The structure and activity of membrane-active peptides are closely related to their ability to associate with cell membranes. DPC micelles provide a membrane-mimicking environment for proper folding and stability of such peptides .

Anticoccidial Peptide PW2 Interaction

DPC micelles are used to understand the structure and the mechanism for the molecular recognition of the anticoccidial peptide PW2. Molecular dynamics (MD) simulations guided by NMR experimental data have been performed to explore the transient nature of micelles, which rearrange on a millisecond to second timescale .

Prion Protein Interaction

Interactions between the prion protein and DPC micelles have been shown to produce amyloid fibrils. A detailed structural study of huPrP(110–136) showed the high propensity of this domain to adopt a curved α-helical conformation that is asymmetrically distributed in the presence of DPC micelles .

Mechanism of Action

Target of Action

Dodecylphosphocholine (DPC) is primarily targeted towards membrane proteins . It is commonly used for membrane protein structure determination using NMR . It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane .

Mode of Action

DPC interacts with its targets, the membrane proteins, by forming micelles that mimic the natural environment of these proteins . These micelles provide a membrane-like environment that allows the proteins to maintain their native conformation and function .

Biochemical Pathways

DPC micelles have been shown to induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)) . This suggests that DPC may play a role in the biochemical pathways involved in protein folding and aggregation .

Pharmacokinetics

It is known that dpc has a critical micelle concentration (cmc) of approximately 15 mM . The CMC is a key parameter in pharmacokinetics as it can influence the bioavailability of the compound.

Result of Action

The primary result of DPC’s action is the formation of micelles that can interact with membrane proteins and influence their structure and function . For instance, DPC micelles have been shown to induce amyloid fibril formation by the prion protein (PrP) β-strand .

Action Environment

The action of DPC is influenced by environmental factors such as temperature and pH . For example, the dynamic behavior of DPC phosphocholine groups at low temperature (12 °C) corresponds to that of a phosphatidylcholine interface at high temperature (51 °C) . Additionally, the presence of other molecules, such as peptides, can affect the aggregation number of DPC micelles .

Future Directions

Recent studies have focused on increasing the nasal bioavailability of high molecular weight drugs, using various strategies such as particulate drug delivery systems, mucoadhesive/thermosensitive polymers, absorption enhancers, and enzyme inhibitors . Dodecylphosphocholine could potentially play a role in these strategies .

properties

IUPAC Name

dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952050
Record name Dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecylphosphocholine

CAS RN

29557-51-5
Record name Dodecylphosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYLPHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dodecylphosphocholine interact with peptides and proteins?

A1: Dodecylphosphocholine forms micelles in aqueous solutions, creating a hydrophobic environment similar to biological membranes. Amphipathic peptides and proteins can interact with these micelles in various ways, depending on their structure and properties. [, , , , , , , , , , ] These interactions often involve:

    Q2: What is the molecular structure of Dodecylphosphocholine?

    A2: Dodecylphosphocholine is an amphipathic molecule consisting of:

      Q3: What are the molecular formula and weight of Dodecylphosphocholine?

      A4:

        Q4: What is the critical micelle concentration (CMC) of Dodecylphosphocholine?

        A5: The CMC of Dodecylphosphocholine is approximately 1.1 mM. This means that above this concentration, DPC molecules spontaneously assemble into micelles in aqueous solutions. [, ]

        Q5: How does the Dodecylphosphocholine:protein ratio affect protein structure and function?

        A6: The DPC:protein ratio is crucial for maintaining the native-like structure and function of membrane proteins. High DPC concentrations can lead to protein denaturation or the formation of non-native oligomeric states. [, ] Researchers optimize this ratio based on the specific protein and experimental conditions.

        Q6: Does Dodecylphosphocholine possess any catalytic properties?

        A7: Dodecylphosphocholine is not known to have catalytic properties. It is primarily used as a membrane-mimicking agent in structural and functional studies of membrane proteins. [, , ]

        Q7: How is Dodecylphosphocholine used in computational studies of membrane proteins?

        A8: Dodecylphosphocholine is frequently employed in molecular dynamics (MD) simulations to mimic the membrane environment. These simulations provide insights into the structure, dynamics, and interactions of membrane proteins within a simulated lipid bilayer. [, , ]

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